molecular formula C18H15N3O3 B7887910 Cresyl violet acetate

Cresyl violet acetate

Cat. No.: B7887910
M. Wt: 321.3 g/mol
InChI Key: ORIKHDNZZCTIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cresyl Violet acetate can be synthesized through the reaction of cresyl violet base with acetic acid. The reaction typically involves dissolving the cresyl violet base in an appropriate solvent, such as ethanol, and then adding acetic acid to form the acetate salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the dye through recrystallization or other suitable methods to achieve the required purity and dye content .

Chemical Reactions Analysis

Types of Reactions

Cresyl Violet acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different oxazine derivatives, while substitution reactions can yield various substituted cresyl violet compounds .

Mechanism of Action

Cresyl Violet acetate exerts its effects by binding to nucleic acids, particularly RNA, in the Nissl substance of neurons. The dye’s basic aniline structure allows it to interact with the negatively charged nucleic acids, resulting in a blue or violet staining of the cytoplasm and nuclei. This staining highlights important structural features of neurons, such as the rough endoplasmic reticulum and ribosomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide clear and distinct staining of neuronal structures, making it a preferred choice for neuroanatomical studies. Its planar conjugated system and specific binding to nucleic acids set it apart from other dyes, offering superior staining properties and reliability .

Properties

IUPAC Name

acetic acid;9-iminobenzo[a]phenoxazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIKHDNZZCTIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep green powder; [MSDSonline]
Record name Cresyl violet acetate
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URL https://haz-map.com/Agents/8336
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CAS No.

10510-54-0
Record name Cresyl violet acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresyl violet acetate
Reactant of Route 2
Cresyl violet acetate
Reactant of Route 3
Cresyl violet acetate
Reactant of Route 4
Cresyl violet acetate
Reactant of Route 5
Cresyl violet acetate
Reactant of Route 6
Cresyl violet acetate

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